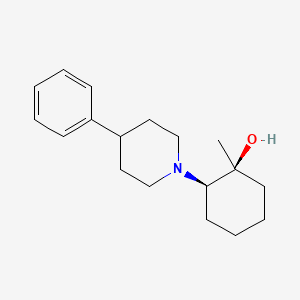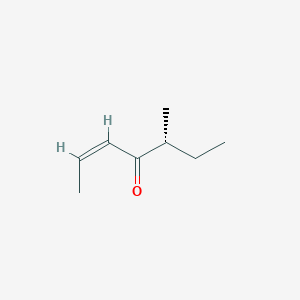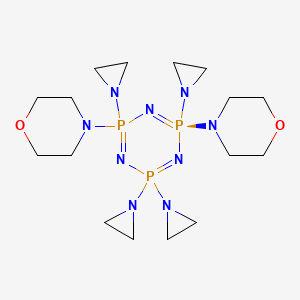
N,N'-(1,8-Dioxo-1,8-octanediyl)bisglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(1,8-Dioxo-1,8-octanediyl)bisglycine is a chemical compound with the molecular formula C12H20N2O6 It is known for its unique structure, which includes two glycine molecules linked by a 1,8-dioxo-1,8-octanediyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,8-Dioxo-1,8-octanediyl)bisglycine typically involves the reaction of glycine with a suitable dicarboxylic acid derivative. One common method is the reaction of glycine with suberic acid anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N,N’-(1,8-Dioxo-1,8-octanediyl)bisglycine may involve large-scale synthesis using automated reactors. The process would include the precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(1,8-Dioxo-1,8-octanediyl)bisglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N,N’-(1,8-Dioxo-1,8-octanediyl)bisglycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to protein and enzyme interactions.
Industry: The compound can be used in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of N,N’-(1,8-Dioxo-1,8-octanediyl)bisglycine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of protein-protein interactions, and alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Suberoyldi: A similar compound with a different linking group.
N,N’-Adipoyldi: Another related compound with a shorter linking chain.
Uniqueness
N,N’-(1,8-Dioxo-1,8-octanediyl)bisglycine is unique due to its specific 1,8-dioxo-1,8-octanediyl linking group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
91638-57-2 |
|---|---|
Molekularformel |
C12H20N2O6 |
Molekulargewicht |
288.30 g/mol |
IUPAC-Name |
2-[[8-(carboxymethylamino)-8-oxooctanoyl]amino]acetic acid |
InChI |
InChI=1S/C12H20N2O6/c15-9(13-7-11(17)18)5-3-1-2-4-6-10(16)14-8-12(19)20/h1-8H2,(H,13,15)(H,14,16)(H,17,18)(H,19,20) |
InChI-Schlüssel |
QHGMHKBBZONBCP-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCC(=O)NCC(=O)O)CCC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


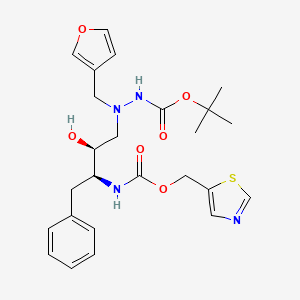
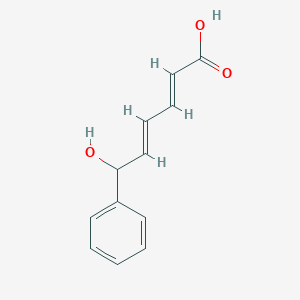


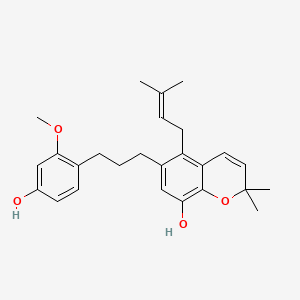
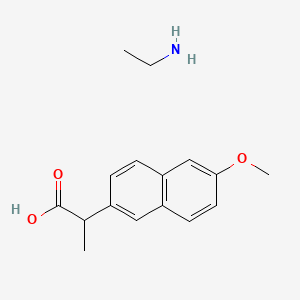
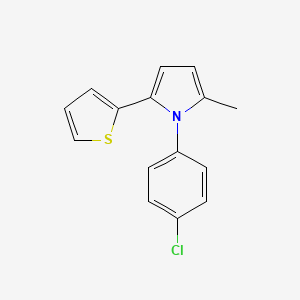

![2-[1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-YL]-1,3,3-trimethyl-3H-indolium acetate](/img/structure/B12707626.png)


